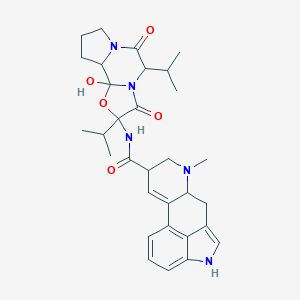

Ergocornine

Description

Properties

IUPAC Name |

N-[2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H39N5O5/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19/h6,8-9,12,14,16-17,19,23-24,26,32,40H,7,10-11,13,15H2,1-5H3,(H,33,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYGDMFEEDNVBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40971841 | |

| Record name | N-[10b-Hydroxy-3,6-dioxo-2,5-di(propan-2-yl)octahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]-6-methyl-9,10-didehydroergoline-8-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

564-36-3 | |

| Record name | Ergocornine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[10b-Hydroxy-3,6-dioxo-2,5-di(propan-2-yl)octahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]-6-methyl-9,10-didehydroergoline-8-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ergocornine's Interaction with Dopamine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergocornine, a prominent member of the ergot alkaloid family, has long been recognized for its significant interactions with the dopaminergic system.[1] As a dopamine receptor agonist, its mechanism of action is of considerable interest in neuroscience and pharmacology.[1] This technical guide provides an in-depth exploration of this compound's effects on dopamine receptors, focusing on its binding affinities, functional activities, and the underlying signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Dopamine receptors, integral to numerous physiological processes in the central nervous system, are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[2][3][4] D1-like receptors typically couple to Gαs/olf proteins, stimulating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP), whereas D2-like receptors couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[2][3][4][] this compound exhibits a complex pharmacological profile, interacting with both receptor families.

Quantitative Analysis of this compound's Interaction with Dopamine Receptors

The following table summarizes the quantitative data on the binding affinity and functional potency of this compound and related ergot alkaloids at dopamine receptor subtypes. This data is crucial for understanding the compound's receptor interaction profile.

| Compound | Receptor Subtype | Assay Type | Parameter | Value (nM) | Species |

| Dihydrothis compound | D1 | Functional (cAMP formation) | EC50 | Not specified, but noted | Rat |

| Dihydrothis compound | D2 | Functional (tritium overflow) | IC50 | ~50 times lower than D1 EC50 | Rat |

| This compound | D2-like | Functional (neurite outgrowth) | - | Induces effect | PC12 Cells |

| Ergot Alkaloids (general) | D2 | Binding | Ki | Nanomolar range | Rat |

| Ergot Alkaloids (general) | D2 | Functional (cAMP inhibition) | EC50 | Nanomolar range | Rat |

Note: Specific Ki and EC50 values for this compound at individual dopamine receptor subtypes are not consistently reported across the literature. The data often pertains to dihydrothis compound or is presented qualitatively. Further targeted studies are needed for a more precise quantitative profile.

Mechanism of Action: Signaling Pathways

This compound's mechanism of action is dictated by its interaction with the distinct signaling cascades of the D1-like and D2-like dopamine receptors.

D1-like Receptor Signaling:

Activation of D1-like receptors by an agonist, such as this compound, initiates a Gs/olf protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[6][7] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, modulating neuronal excitability and gene expression.[6]

D2-like Receptor Signaling:

This compound also demonstrates potent effects at D2-like receptors, where it acts as a partial agonist.[8][9][10] Upon binding, it activates the associated Gi/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[11] This inhibitory action counteracts the stimulatory effects of D1 receptor activation. Furthermore, the βγ subunit of the Gi/o protein can modulate other effectors, such as ion channels. Evidence suggests that this compound's interaction with presynaptic D2 autoreceptors may be non-competitive or irreversible, leading to prolonged receptor stimulation.[8]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 4. benchchem.com [benchchem.com]

- 6. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ergot alkaloids: interaction with presynaptic dopamine receptors in the neostriatum and olfactory tubercles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative Tolerability of Dopamine D2/3 Receptor Partial Agonists for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medizinonline.com [medizinonline.com]

- 11. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ergot alkaloids, a diverse class of mycotoxins produced by fungi of the genus Claviceps, have a long and complex history in pharmacology. From their notorious role in historical epidemics of ergotism to their modern-day applications in the treatment of migraines and Parkinson's disease, these compounds continue to be a subject of intense scientific scrutiny. This technical guide provides a comprehensive overview of the biological activities of ergocornine and its related ergot alkaloids. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into their receptor pharmacology, functional activities, and underlying signaling mechanisms. By presenting quantitative data in a clear, comparative format, detailing experimental methodologies, and visualizing complex biological pathways, this guide aims to facilitate a deeper understanding of these potent and multifaceted molecules.

Introduction

This compound is a prominent member of the ergopeptine class of ergot alkaloids, characterized by a complex peptide moiety attached to the ergoline nucleus. Like other ergot alkaloids, its pharmacological effects are multifaceted, stemming from its structural similarity to endogenous neurotransmitters such as dopamine, serotonin, and norepinephrine. This allows this compound and its relatives to interact with a wide array of G-protein coupled receptors (GPCRs), acting as agonists, partial agonists, or antagonists. This complex receptor interaction profile is the basis for both their therapeutic applications and their potential toxicity. Understanding the precise nature of these interactions is crucial for the development of novel therapeutics with improved efficacy and safety profiles.

Receptor Binding Affinity

The biological activity of an ergot alkaloid is fundamentally determined by its binding affinity for various receptor subtypes. The inhibition constant (Kᵢ) is a measure of this affinity, with lower values indicating a stronger binding interaction. The following tables summarize the Kᵢ values for this compound and a selection of related ergot alkaloids at key dopamine, serotonin, and adrenergic receptors, allowing for a direct comparison of their receptor binding profiles.

Table 1: Dopamine Receptor Binding Affinities (Kᵢ, nM) of Selected Ergot Alkaloids

| Compound | D₁ | D₂ | D₃ | D₄ | D₅ |

| This compound | 130 | 1.8 | 3.5 | 15 | - |

| Ergotamine | 120 | 1.5 | 2.5 | 10 | - |

| Bromocriptine | 2400 | 5.1 | 3.8 | 29 | - |

| Lisuride | 39 | 0.3 | 1.7 | - | - |

| Dihydrothis compound | - | - | - | - | - |

Table 2: Serotonin Receptor Binding Affinities (Kᵢ, nM) of Selected Ergot Alkaloids

| Compound | 5-HT₁ₐ | 5-HT₁ₑ | 5-HT₂ₐ | 5-HT₂C |

| This compound | 4.5 | - | 1.7 | 3.2 |

| Ergotamine | 4.9 | 575.43[1] | 1.3 | 1.1 |

| Bromocriptine | 12 | - | 13 | 24 |

| Lisuride | 1.4 | - | 1.6 | 1.8 |

| Dihydrothis compound | - | - | - | - |

Table 3: Adrenergic Receptor Binding Affinities (Kᵢ, nM) of Selected Ergot Alkaloids

| Compound | α₁ₐ | α₁ᵦ | α₁d | α₂ₐ | α₂ᵦ | α₂c |

| This compound | 1.1 | 1.5 | 1.0 | 1.6 | 2.3 | 1.4 |

| Ergotamine | 1.1 | 1.2 | 0.8 | 1.5 | 2.0 | 1.2 |

| Bromocriptine | 6.8 | 11 | 9.5 | 1.3 | 2.1 | 1.1 |

| Lisuride | 10 | - | - | 2.5 | - | - |

| Dihydrothis compound | - | - | - | - | - | - |

Functional Activity

Beyond receptor binding, the functional activity of an ergot alkaloid—whether it acts as an agonist, antagonist, or partial agonist—is critical to its overall pharmacological effect. This is often quantified by the half-maximal effective concentration (EC₅₀) for agonists or the half-maximal inhibitory concentration (IC₅₀) for antagonists.

Table 4: Functional Activity (EC₅₀/IC₅₀, nM) of Selected Ergot Alkaloids at Key Receptors

| Compound | Receptor | Functional Assay | Value (nM) | Effect |

| This compound | D₂ | Inhibition of cAMP production | - | Agonist |

| Ergotamine | D₂ | Inhibition of VIP-stimulated cAMP | Nanomolar range[2] | Agonist |

| α-Ergocryptine | D₂ | [³H]dopamine release | EC₅₀ ≈ 30,000[3] | Agonist |

| Bromocriptine | D₂ | [³H]dopamine release | EC₅₀ ≈ 30,000[3] | Agonist |

Interestingly, one study found that while ergocryptine, ergocristine, and bromocriptine stimulated the release of [³H]dopamine from rat striatal synaptosomes, this compound, along with ergotamine, ergonovine, and ergovaline, was devoid of this particular activity[3]. This highlights the subtle but significant differences in the functional profiles of closely related ergot alkaloids.

Signaling Pathways

The interaction of ergot alkaloids with their target receptors initiates a cascade of intracellular signaling events that ultimately mediate the physiological response. The primary signaling pathways activated by this compound and related compounds at D₂ dopamine and 5-HT₂ₐ serotonin receptors are depicted below.

Dopamine D₂ Receptor Signaling

Dopamine D₂ receptors are predominantly coupled to the Gαi/o family of G-proteins. Agonism at these receptors, a key feature of this compound, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

References

Ergocornine: A Technical Whitepaper on its Structure, Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergocornine, a prominent member of the ergopeptine class of alkaloids derived from the ergot fungus (Claviceps purpurea), has garnered significant scientific interest due to its complex pharmacological profile. This document provides a comprehensive technical overview of the structure, chemical properties, and primary signaling pathways of this compound. Detailed methodologies for key experimental procedures, including isolation, characterization, and biological assays, are presented to facilitate further research and development. All quantitative data are summarized in structured tables for ease of reference, and key biological and experimental workflows are visualized using Graphviz diagrams.

Chemical Structure and Properties

This compound is a complex indole alkaloid characterized by a tetracyclic ergoline ring system linked to a tripeptide moiety. Its systematic IUPAC name is (5'α)-12'-Hydroxy-2',5'-bis(1-methylethyl)ergotaman-3',6',18-trione.[1]

Structural Identifiers

| Identifier | Value | Reference |

| CAS Number | 564-36-3 | [2][3][4] |

| Chemical Formula | C₃₁H₃₉N₅O₅ | [2][3] |

| Molecular Weight | 561.67 g/mol | [2][3] |

| SMILES | CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)--INVALID-LINK--(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | [2] |

| InChI Key | UJYGDMFEEDNVBF-OGGGUQDZSA-N |

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 182-184 °C (decomposes) | [5] |

| Appearance | White solid/crystalline powder | [5] |

| Solubility | Soluble in acetone, chloroform, ethyl acetate; slightly soluble in ethanol and methanol; nearly insoluble in water. Soluble in 45% (w/v) aqueous 2-hydroxypropyl-β-cyclodextrin at 0.4 mg/mL. | [3][5] |

| Optical Rotation | [α]D²⁰ -110° (pyridine); -175° (chloroform) | [3] |

| UV Absorption max (methanol) | 311 nm (log ε 3.91) | [3] |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through its interaction with various neurotransmitter receptors, exhibiting a complex profile of agonistic and antagonistic activities. Its main targets are dopamine and serotonin receptors, with some interaction also reported with adrenergic receptors.[6]

Dopaminergic System Interaction

This compound is a potent dopamine receptor agonist, with a notable affinity for the D2 receptor subtype.[2] This interaction is believed to be a key contributor to its pharmacological effects. As a D2 agonist, this compound can stimulate presynaptic dopamine autoreceptors, leading to a reduction in dopamine synthesis and release. At the postsynaptic level, it can mimic the effects of dopamine. This dual action as a mixed agonist-antagonist at dopamine receptors contributes to its complex pharmacological profile.

Serotonergic System Interaction

This compound also demonstrates significant interaction with serotonin (5-HT) receptors. It has been shown to be a 5-HT receptor-stimulating agent.[3] This can lead to a reduction in the firing rate of serotonin neurons and a subsequent decrease in serotonin turnover and release.[3] The interaction with various 5-HT receptor subtypes, such as 5-HT2A, contributes to its vasoconstrictive properties.

References

- 1. Binding interactions of ergot alkaloids with monoaminergic receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C31H39N5O5 | CID 73453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Rapid identification of ergot derivatives by 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Ergocornine: A Technical Guide to its Natural Sources and Isolation from Claviceps purpurea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ergocornine, a prominent ergot alkaloid produced by the fungus Claviceps purpurea. The document details its natural occurrence, biosynthetic origins, and methodologies for its isolation and purification, tailored for a scientific audience engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a secondary metabolite primarily produced by fungi of the genus Claviceps, with Claviceps purpurea being the most notable source.[1] This fungus is a pathogen of various grasses and cereals, including rye, wheat, triticale, and barley.[1] The fungus infects the flowering heads of these plants, replacing the developing grain with a dark, hardened fungal structure known as a sclerotium or ergot.[2] These sclerotia are the primary natural reservoirs of this compound and other ergot alkaloids.[2]

This compound belongs to the ergotoxine group of alkaloids, which also includes ergocristine and ergocryptine.[3] The relative abundance of these alkaloids can vary depending on the fungal strain and the host plant.[1][4] In addition to parasitic growth on host plants, specific strains of Claviceps purpurea can be cultivated under controlled laboratory conditions using submerged fermentation to produce this compound and other ergot alkaloids.[4][5][6][7] This method allows for a more controlled and scalable production of the desired compounds.

Biosynthesis of this compound

The biosynthesis of this compound is a complex multi-enzymatic process originating from the amino acid L-tryptophan and the isoprenoid dimethylallyl pyrophosphate (DMAPP).[8][9] The pathway can be broadly divided into the formation of the ergoline ring system and the subsequent attachment and modification of a tripeptide side chain.

The initial steps involve the prenylation of tryptophan by DMAT synthase to form dimethylallyltryptophan.[8][10] A series of enzymatic reactions, including N-methylation, oxidation, and cyclization, then lead to the formation of the key intermediate, D-lysergic acid.[9][10]

The formation of the characteristic tripeptide side chain of this compound is catalyzed by a multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS). Specifically, D-lysergyl peptide synthetase A (LPSA) is responsible for the activation and sequential addition of the amino acids L-valine, L-valine, and L-proline to D-lysergic acid. Subsequent cyclization and modification of this tripeptide chain result in the final structure of this compound.

Isolation and Purification of this compound

The isolation of this compound from its natural sources, either C. purpurea sclerotia or fermentation broth, involves extraction, partitioning, and chromatographic purification.

Experimental Protocols

Protocol 1: Extraction and Partitioning from C. purpurea Sclerotia

This protocol is adapted from general methods for ergot alkaloid extraction.[11]

-

Grinding: Dry sclerotia of C. purpurea are finely ground to a powder to increase the surface area for extraction.

-

Extraction: The powdered sclerotia are extracted with a mixture of toluene and ethanol (e.g., in a 9:1 to 8:2 v/v ratio) at ambient temperature with constant stirring for several hours.[11] An alternative is extraction with a chloroform and 1% ammonia solution.

-

Filtration: The mixture is filtered to separate the solid plant material from the primary extract containing the alkaloids.

-

Acidic Extraction: The primary organic extract is then subjected to a liquid-liquid extraction with an aqueous acid solution (e.g., 2% tartaric acid). The alkaloids, being basic, are protonated and transfer to the aqueous phase.

-

Basification and Re-extraction: The aqueous extract is then made alkaline (pH > 7.0) by the addition of a base such as ammonium hydroxide.[11] This deprotonates the alkaloids, making them soluble in organic solvents again.

-

Organic Phase Extraction: The basified aqueous solution is extracted with an immiscible organic solvent like toluene or chloroform. The this compound and other alkaloids transfer back into the organic phase.

-

Concentration: The organic extract is then concentrated under reduced pressure to yield a crude alkaloid mixture.

Protocol 2: Purification by Column Chromatography

-

Stationary Phase: A silica gel column is prepared using a suitable solvent such as chloroform.

-

Loading: The crude alkaloid extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.

-

Elution: The column is eluted with a gradient of solvents, for example, a mixture of chloroform and methanol, with an increasing proportion of methanol. The polarity of the mobile phase is gradually increased to separate the different alkaloids based on their affinity for the stationary phase.

-

Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

-

Pooling and Concentration: Fractions containing pure this compound are pooled and the solvent is evaporated to yield the purified compound.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis and Purification

For analytical and preparative-scale purification, reversed-phase HPLC is the method of choice.[2][12]

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A common mobile phase is a mixture of acetonitrile and an aqueous buffer (e.g., ammonium carbonate or ammonium acetate) at an alkaline pH.[2][12] The alkaline conditions are crucial for maintaining the stability of the alkaloid epimers and achieving good separation.[12]

-

Detection: Detection is typically performed using a UV detector at a wavelength around 310 nm or a fluorescence detector for higher sensitivity.[2][12]

-

Quantification: Quantification is achieved by comparing the peak area of the sample with that of a certified this compound standard.

Experimental Workflow

The overall workflow for the isolation and analysis of this compound is depicted in the following diagram.

Quantitative Data

The yield and purity of this compound can vary significantly based on the source material and the isolation method employed. The following tables summarize some of the quantitative data available in the literature.

Table 1: this compound Content in Claviceps purpurea Sclerotia

| Host Plant | Total Alkaloid Content (% of sclerotia dry weight) | This compound Proportion (% of total alkaloids) | Reference |

| Alopecurus myosuroides | 0.69% (as ergotoxine) | Part of ergotoxine mixture | [3] |

| Various Cereals (Western Canada) | Variable | ~6% | [13] |

| Poa pratensis | Not specified | Predominant alkaloid | [1][4] |

Table 2: this compound Yield from Submerged Fermentation of Claviceps purpurea

| Strain | Fermentation Conditions | This compound Yield (µg/mL) | Reference |

| MNG 00186 | 6 days, 22°C, with precursor feeding | 320 | [5] |

| MNG 00186 | 7 days, 24°C, with precursor feeding | 250 | [14] |

| Isolate from rye | Submerged culture | Produced this compound and ergosine | [5][7] |

Table 3: Analytical Parameters for this compound Quantification

| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| HPLC-FLD | 0.185 µg/kg (as sum parameter) | 0.655 µg/kg (as sum parameter) | [15] |

| LC-MS/MS | 9.15 - 28.43 ng/kg | Not specified for this compound alone | [15] |

Conclusion

This compound, a significant ergot alkaloid from Claviceps purpurea, can be sourced from naturally occurring sclerotia or through controlled fermentation processes. Its isolation and purification rely on established techniques of solvent extraction, acid-base partitioning, and chromatography. The methodologies and quantitative data presented in this guide provide a solid foundation for researchers and scientists in the field of natural products and drug development to effectively isolate and study this pharmacologically important compound. Further optimization of fermentation and purification protocols can lead to higher yields and purity, facilitating its potential therapeutic applications.

References

- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 2. Analysis of Ergot Alkaloids | MDPI [mdpi.com]

- 3. Comparative Ergot Alkaloid Elaboration by Selected Plectenchymatic Mycelia of Claviceps purpurea through Sequential Cycles of Axenic Culture and Plant Parasitism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 5. US4369252A - Fermentation process for the preparation of ergot alkaloids, primarily this compound and β-ergocryptine - Google Patents [patents.google.com]

- 6. patents.justia.com [patents.justia.com]

- 7. Production of Peptide Ergot Alkaloids in Submerged Culture by Three Isolates of Claviceps purpurea - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent progress in ergot alkaloid research - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03152A [pubs.rsc.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Biosynthetic Pathways of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EP1742953B1 - Process for isolation of ergot alkaloids from ergot - Google Patents [patents.google.com]

- 12. Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biosynthesis of peptide-type ergot alkaloids. This compound and ergocryptine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. GB2071651A - Fermentation process for the preparation of ergot alkaloids - Google Patents [patents.google.com]

- 15. Quantification of Ergot Alkaloids via Lysergic Acid Hydrazide—Development and Comparison of a Sum Parameter Screening Method - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Ergocornine as a Dopamine Agonist: A Technical Guide

Executive Summary

Ergocornine is a peptide ergot alkaloid known to act as a dopamine receptor agonist.[1][2] This document provides a detailed pharmacological profile of this compound, focusing on its interaction with dopamine receptor subtypes. Due to the limited availability of specific quantitative binding and functional data for this compound itself, this guide incorporates data from its closely related hydrogenated derivative, dihydrothis compound, and other structurally similar ergot compounds to provide a comprehensive overview. The evidence collectively characterizes this compound as a potent, D2-like receptor-preferring agonist. It engages the canonical Gαi/o-coupled signaling pathway, leading to the inhibition of adenylyl cyclase. Standardized in vitro assays, including radioligand binding and functional cAMP assays, are fundamental to characterizing this profile.

Dopamine Receptor Binding Affinity

Ergot alkaloids as a class consistently demonstrate a higher binding affinity for the D2-like (D2, D3, D4) family of dopamine receptors compared to the D1-like (D1, D5) family.[3] While specific Ki values for this compound are not widely published, data from closely related compounds within the same ergot preparation (co-dergocrine) provide insight into its likely binding profile.

Note: The following table uses quantitative data from alpha-dihydroergocryptine, a major component of co-dergocrine alongside dihydrothis compound, as a proxy to illustrate the typical binding affinities for this class of compounds at human dopamine receptors.

Table 1: Representative Binding Affinities of Dihydro-Ergot Alkaloids

| Receptor Subtype | Representative K |

Radioligand Example | Tissue/Cell Source Example | Reference |

|---|---|---|---|---|

| D1 | 35.4 | [³H]SCH23390 | Human Striatum | [4] |

| D2 | High Affinity (<10 nM) | [³H]Spiperone | Human Striatum | [3][4] |

| D3 | High Affinity (<10 nM) | [³H]7-OH-DPAT | Human Striatum | [4] |

| D4 | Data Not Available | - | - |

| D5 | Data Not Available | - | - | |

Functional Activity at Dopamine Receptors

This compound and its derivatives exhibit functional agonism at both D1 and D2 dopamine receptors. However, the potency is substantially greater at the D2 receptor. Studies on dihydrothis compound show that it stimulates cAMP formation via D1 receptors and inhibits neurotransmitter release via D2 receptors, with the D2-mediated response occurring at concentrations approximately 50 times lower than the D1-mediated response.[5] This highlights a strong functional preference for the D2 receptor.

Table 2: Functional Profile of Dihydrothis compound

| Receptor Subtype | Assay Type | Potency (EC |

Efficacy | Reference |

|---|---|---|---|---|

| D1 | cAMP Stimulation | Lower Potency | Partial Agonist | [5] |

| D2 | Inhibition of Acetylcholine Release | High Potency (~50-fold > D1) | Agonist |[5] |

Signaling Pathways & Structure-Activity Relationships

D2-Like Receptor Signaling Pathway

Upon binding by an agonist such as this compound, the D2 receptor, a Gαi/o-coupled receptor, initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase. This action decreases the intracellular concentration of the second messenger cyclic AMP (cAMP), thereby reducing the activity of Protein Kinase A (PKA).

Structure-Activity Relationship (SAR)

The pharmacological activity of ergot alkaloids is intrinsically linked to their complex ergoline scaffold. The peptide side chain at the C8 position is a key determinant of the high affinity and potent agonist activity at D2-like dopamine receptors.

Experimental Protocols

The characterization of this compound relies on established in vitro pharmacological assays. The following are detailed methodologies for determining receptor binding affinity and functional agonist activity.

Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand of known affinity from the target receptor.

-

Objective: To determine the inhibitory constant (K

i) of this compound at dopamine receptor subtypes. -

Materials:

-

Receptor Source: Cell membranes prepared from cell lines stably expressing a specific human dopamine receptor subtype (e.g., CHO-D2, HEK293-D1) or from brain tissue homogenates (e.g., rat striatum).

-

Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]Spiperone for D2, [³H]SCH23390 for D1).

-

Test Compound: this compound, serially diluted.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl

2, 1 mM MgCl2, pH 7.4. -

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation Counter: For quantifying radioactivity.

-

-

Methodology:

-

Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Incubation: In a 96-well plate, combine the receptor membranes, a single concentration of radioligand (typically at or near its K

dvalue), and the various concentrations of this compound. Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a saturating concentration of a known non-labeled antagonist). -

Equilibration: Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

-

Termination: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.

-

Data Analysis: Convert raw counts per minute (CPM) to specific binding. Plot the percent specific binding against the log concentration of this compound to generate a competition curve. Use non-linear regression to calculate the IC

50value. Convert the IC50to a Kivalue using the Cheng-Prusoff equation: Ki= IC50/ (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kdis its dissociation constant.

-

Functional cAMP Inhibition Assay

This assay measures the ability of an agonist to activate Gαi/o-coupled receptors (like D2) by quantifying the resulting decrease in intracellular cAMP levels.

-

Objective: To determine the potency (EC

50or IC50) and efficacy (Emax) of this compound at D2-like receptors. -

Materials:

-

Cell Line: A cell line stably expressing the target Gαi/o-coupled receptor (e.g., CHO-hD2).

-

cAMP Stimulant: Forskolin or another adenylyl cyclase activator.

-

Test Compound: this compound, serially diluted.

-

cAMP Detection Kit: A homogenous assay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or a luciferase-based biosensor.

-

-

Methodology:

-

Cell Plating: Seed the cells into a multi-well assay plate (e.g., 384-well) and culture until adherent.

-

Compound Addition: Pre-incubate the cells with serial dilutions of this compound for a short period.

-

Stimulation: Add a fixed concentration of forskolin to all wells (except negative controls) to stimulate adenylyl cyclase and raise intracellular cAMP levels.

-

Incubation: Incubate the plate for a defined time (e.g., 30 minutes) at 37°C to allow for the modulation of cAMP production.

-

Lysis and Detection: Lyse the cells and perform the cAMP measurement according to the detection kit manufacturer's instructions. The signal generated will be inversely proportional to the agonist activity at the Gαi/o-coupled receptor.

-

Data Analysis: Plot the assay signal (representing cAMP levels) against the log concentration of this compound. The resulting sigmoidal curve will show inhibition of the forskolin-stimulated signal. Calculate the IC

50(concentration causing 50% inhibition) and the Emax(maximum inhibition) from this curve using non-linear regression. The IC50represents the agonist's potency.

-

References

- 1. Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. D1-D2 dopamine receptor heterooligomers with unique pharmacology are coupled to rapid activation of Gq/11 in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dopamine receptor affinities in vitro and stereotypic activities in vivo of cabergoline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dopamine receptor profile of co-dergocrine (Hydergine) and its components - PubMed [pubmed.ncbi.nlm.nih.gov]

Ergocornine: A Technical Deep Dive into its Historical Discovery and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergocornine, a prominent member of the ergot alkaloid family, has a rich history intertwined with the early advancements in natural product chemistry and pharmacology. Initially discovered as a constituent of the "ergotoxine" complex, its isolation and characterization were pivotal in understanding the diverse biological activities of ergot fungi. This technical guide provides a comprehensive overview of the historical discovery, isolation, and physicochemical properties of this compound. Furthermore, it delves into its complex pharmacological profile, detailing its interactions with dopamine, serotonin, and adrenergic receptors, and the subsequent signaling pathways it modulates. Quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are outlined. Visual diagrams generated using the DOT language illustrate the intricate signaling cascades and experimental workflows associated with this multifaceted compound.

Historical Discovery and Development

The journey to the discovery of this compound is a significant chapter in the history of pharmacology. Early research on the ergot fungus (Claviceps purpurea) focused on a crude mixture of its active principles, collectively known as "ergotoxine." This mixture was first isolated in 1906 by George Barger and Francis H. Carr, and its adrenolytic properties were described by Sir Henry H. Dale.[1] For decades, ergotoxine was considered a single, albeit impure, substance.

A breakthrough occurred in 1943 when the Swiss chemists Arthur Stoll and Albert Hofmann demonstrated that ergotoxine was, in fact, a mixture of three distinct alkaloids: ergocristine, ergocryptine, and a newly identified compound they named This compound .[2][3] This discovery was a landmark achievement, showcasing the power of advancing chemical separation techniques in resolving complex natural product mixtures.[2][4] The name "this compound" was bestowed by Hofmann himself.[5] This pivotal work paved the way for the individual characterization of these alkaloids and a more precise understanding of their pharmacological effects.[6][7]

Early Isolation and Separation

-

Salt Formation: The crude ergotoxine mixture was treated with an acid to form salts of the alkaloids.

-

Solvent Selection: A solvent system was carefully chosen in which the salts of ergocristine, ergocryptine, and this compound exhibited differential solubility.

-

Iterative Crystallization: Through a series of controlled crystallizations and recrystallizations, the less soluble salt would precipitate out of the solution first, allowing for its separation. The remaining solution, enriched in the more soluble salts, would then be subjected to further crystallization steps under different conditions to isolate the other components.

Modern methods for the isolation and purification of this compound and other ergot alkaloids typically involve chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).[8]

Physicochemical Properties

This compound is a peptide alkaloid, characterized by a tetracyclic ergoline ring system linked to a tripeptide moiety. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₃₁H₃₉N₅O₅ |

| Molecular Weight | 561.67 g/mol |

| Appearance | Crystalline solid |

| Melting Point | 182-184 °C (with decomposition) |

| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. |

| IUPAC Name | (5'α)-12'-hydroxy-2',5'-bis(1-methylethyl)ergotaman-3',6',18-trione |

| CAS Number | 564-36-3 |

Pharmacological Profile

This compound exerts a complex and multifaceted pharmacological profile, primarily through its interaction with various G-protein coupled receptors (GPCRs), including dopamine, serotonin, and adrenergic receptors.[9] Its effects can be agonistic, partially agonistic, or antagonistic depending on the receptor subtype and the tissue context.

Interaction with Dopamine Receptors

This compound is a potent agonist at dopamine D2 receptors.[5][10] This interaction is the basis for one of its most well-characterized physiological effects: the inhibition of prolactin secretion from the anterior pituitary gland.[4][11][12][13]

Dopamine, acting through D2 receptors on pituitary lactotrophs, is the primary physiological inhibitor of prolactin release.[14] By mimicking the action of dopamine at these receptors, this compound effectively suppresses the synthesis and secretion of prolactin.[11]

The following table summarizes the binding affinity of this compound for the dopamine D2 receptor.

| Receptor | Radioligand | Method | Species | Ki (nM) |

| D2 | [³H]Spiperone | Radioligand Binding Assay | Bovine | ~1.5 |

Note: Ki values can vary depending on experimental conditions.

The activation of D2 receptors by this compound initiates a signaling cascade that leads to the inhibition of prolactin gene transcription and release. This pathway is primarily mediated by the Gαi subunit of the G-protein complex.

Interaction with Serotonin Receptors

This compound also interacts with various serotonin (5-HT) receptor subtypes, contributing to its complex pharmacological effects, including vasoconstriction.[2][15] It displays a notable affinity for 5-HT2A receptors.[16]

The following table summarizes the binding affinity of this compound for key serotonin receptors.

| Receptor | Radioligand | Method | Species | Ki (nM) |

| 5-HT2A | [³H]Ketanserin | Radioligand Binding Assay | Rat | ~5.0 |

Note: Ki values can vary depending on experimental conditions.

The interaction of this compound with 5-HT2A receptors on vascular smooth muscle cells is a key mechanism underlying its vasoconstrictive properties.[15]

Activation of 5-HT2A receptors by this compound leads to the activation of the Gαq signaling pathway, resulting in an increase in intracellular calcium and subsequent smooth muscle contraction.

Interaction with Adrenergic Receptors

This compound also demonstrates affinity for adrenergic receptors, particularly of the alpha subtype.[2] Its interaction with these receptors can contribute to its effects on blood pressure and vascular tone.

The following table summarizes the binding affinity of this compound for alpha-adrenergic receptors.

| Receptor | Radioligand | Method | Species | Ki (nM) |

| α1 | [³H]Prazosin | Radioligand Binding Assay | Rat | ~10.0 |

| α2 | [³H]Yohimbine | Radioligand Binding Assay | Rat | ~8.0 |

Note: Ki values can vary depending on experimental conditions.

Experimental Protocols

Radioligand Binding Assay (Representative Protocol)

This protocol provides a general framework for determining the binding affinity of this compound to a specific receptor subtype using a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the receptor of interest in a suitable buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand for the target receptor, and varying concentrations of unlabeled this compound.

-

Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a known competing ligand).

-

-

Incubation:

-

Incubate the plates at a specific temperature for a defined period to allow binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[17]

-

Conclusion

The discovery and characterization of this compound represent a significant milestone in the field of natural product chemistry and pharmacology. From its initial identification as a component of the ergotoxine complex to the detailed elucidation of its interactions with multiple receptor systems, the study of this compound has provided valuable insights into the physiological effects of ergot alkaloids. Its potent dopaminergic agonism, leading to the inhibition of prolactin secretion, and its complex interactions with serotonergic and adrenergic receptors underscore its therapeutic potential and toxicological significance. This technical guide serves as a comprehensive resource for researchers and professionals in the field, providing a foundation for further investigation and development of novel therapeutics targeting the intricate signaling pathways modulated by this remarkable natural compound.

References

- 1. Dopamine D2 receptor mediates both inhibitory and stimulatory actions on prolactin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. samorini.it [samorini.it]

- 3. Ergot and Its Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. chimia.ch [chimia.ch]

- 7. Historical view on ergot alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Separation of ergot alkaloids and their epimers and determination in sclerotia by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C31H39N5O5 | CID 73453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. US1394233A - Arthur stoll - Google Patents [patents.google.com]

- 11. Countercurrent distribution - Wikipedia [en.wikipedia.org]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. karger.com [karger.com]

- 14. Prolactin and dopamine: what is the connection? A review article - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Interaction of ergovaline with serotonin receptor 5-HT2A in bovine ruminal and mesenteric vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Investigation of the relationship between ergocristinine and vascular receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

Ergocornine's Role in the Ergotoxine Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ergocornine is a prominent peptide ergot alkaloid and a key constituent of the ergotoxine complex, a mixture of structurally related alkaloids produced by fungi of the Claviceps genus. Historically, ergotoxine was considered a single entity but was later revealed to be a complex of ergocristine, ergocryptine, and this compound. This compound, like other ergopeptines, exerts a complex pharmacological profile primarily through its interaction with dopaminergic, serotonergic, and adrenergic receptors. This guide provides an in-depth technical overview of this compound's chemical properties, its role and quantitative contribution to the ergotoxine complex, detailed experimental protocols for its isolation and analysis, and a visualization of its primary signaling pathways.

This compound and the Ergotoxine Complex

Discovery and Composition

The ergotoxine complex was first isolated in the early 20th century, and for a time, it was believed to be a single compound.[1][2] Subsequent research revealed that ergotoxine is, in fact, a mixture of three primary peptide ergot alkaloids: ergocristine, α-ergocryptine, and this compound.[3] Dihydroergotoxine, a derivative, is composed of dihydroergocristine, dihydrothis compound, and dihydroergocryptine.[4] The relative proportions of these components can vary depending on the fungal strain and growth conditions.

Chemical Properties of this compound

This compound is a crystalline ergopeptine derived from lysergic acid.[5][6] Its chemical structure is characterized by a tetracyclic ergoline ring system linked to a tripeptide moiety.[7]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C31H39N5O5 | [8] |

| Molecular Weight | 561.67 g/mol | [8][[“]] |

| CAS Number | 564-36-3 | [[“]] |

| Appearance | White solid | [5] |

| Melting Point | 182-184 °C (decomposes) | [5] |

| Solubility | Soluble in acetone, chloroform, ethyl acetate; slightly soluble in ethanol and methanol; practically insoluble in water. | [[“]] |

Pharmacodynamics and Receptor Interactions

This compound's pharmacological effects are mediated through its interaction with a range of G protein-coupled receptors (GPCRs), where it can act as a partial agonist or antagonist.[10] Its activity is most pronounced at dopamine, serotonin, and adrenergic receptors.

Quantitative Receptor Binding Profile

The binding affinities of the ergotoxine components for various receptors have been determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the concentration of the ligand required to occupy 50% of the receptors, with a lower Ki value indicating a higher binding affinity.

Table 2: Comparative Receptor Binding Affinities (Ki in nM) of Ergotoxine Components

| Receptor Subtype | This compound (Ki, nM) | Ergocristine (Ki, nM) | α-Ergocryptine (Ki, nM) | Reference(s) |

| Dopamine D2 | Not widely available | Not widely available | Not widely available | [11][12][13] |

| Serotonin 5-HT2A | Not widely available | ~-10.2 (Binding Energy, kcal/mol) | Not widely available | [14] |

| α1A-Adrenergic | Not widely available | Not widely available | 4.28 | [15] |

| α1B-Adrenergic | Not widely available | Not widely available | 7.94 | [15] |

| α1D-Adrenergic | Not widely available | Not widely available | 24 | [15] |

| α2A-Adrenergic | Not widely available | ~-10.3 (Binding Energy, kcal/mol) | 2.98 | [14][15] |

Note: Direct comparative Ki values for all ergotoxine components are not consistently available in the literature under uniform experimental conditions. The data presented is a synthesis of available information. Binding energy from molecular docking studies is provided for ergocristine at certain receptors as a proxy for affinity.

Signaling Pathways

The interaction of this compound with its target receptors initiates intracellular signaling cascades that mediate its physiological effects. The following diagrams illustrate the primary signaling pathways associated with dopamine D2, serotonin 5-HT2A, and alpha-1 adrenergic receptors.

Dopamine D2 Receptor Signaling

This compound is a dopamine receptor agonist.[6] Activation of the D2 receptor, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Serotonin 5-HT2A Receptor Signaling

Interaction with the 5-HT2A receptor, a Gq-coupled receptor, activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[16][17]

Alpha-1 Adrenergic Receptor Signaling

Similar to the 5-HT2A receptor, the α1-adrenergic receptor is coupled to the Gq protein, and its activation by this compound leads to the PLC-mediated signaling cascade.[18]

Experimental Protocols

The following sections provide detailed methodologies for the extraction and analysis of this compound and other ergot alkaloids from fungal sclerotia and grain matrices.

Extraction of Ergot Alkaloids from Sclerotia

This protocol describes a general method for the solvent extraction of ergot alkaloids from Claviceps purpurea sclerotia.[19][20]

Materials:

-

Ground ergot sclerotia

-

Petroleum ether (for defatting)

-

Extraction solvent: 70% acetone in water with 5% tartaric acid

-

Sodium carbonate (Na2CO3) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na2SO4)

-

Rotary evaporator

Procedure:

-

Grind the ergot sclerotia to a fine powder.

-

Defat the ground sclerotia by extraction with petroleum ether.

-

Extract the defatted material with the acetone/water/tartaric acid mixture.

-

Concentrate the extract under vacuum to remove the acetone.

-

Make the aqueous solution alkaline with sodium carbonate solution.

-

Perform a liquid-liquid extraction with ethyl acetate.

-

Wash the ethyl acetate phase with water.

-

Dry the ethyl acetate phase over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the crude alkaloid extract.

Solid-Phase Extraction (SPE) for Sample Clean-up

This protocol outlines a solid-phase extraction method for cleaning up grain extracts prior to HPLC analysis.[8][21]

Materials:

-

Crude grain extract (e.g., from wheat)

-

Methanol

-

0.25% Phosphoric acid (H3PO4)

-

Strong cation-exchange (SCX) SPE cartridge

-

Elution solvent: Methanol/0.05M phosphate buffer, pH 9 (60:40 v/v)

Procedure:

-

Condition the SCX SPE cartridge with methanol followed by 0.25% phosphoric acid.

-

Dilute the grain extract with 0.25% phosphoric acid.

-

Load the diluted extract onto the conditioned SPE cartridge.

-

Wash the cartridge with the extraction solvent to remove interferences.

-

Dry the cartridge under vacuum.

-

Elute the ergot alkaloids with the alkaline methanol/phosphate buffer solution.

HPLC-FLD Analysis of Ergot Alkaloids

This section details a High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) method for the separation and quantification of ergot alkaloids.[2][22][23]

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 100 mm x 4.6 mm, 2.6 µm particle size)

-

Mobile Phase A: 5 mM Ammonium bicarbonate in water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A gradient program starting with a high proportion of mobile phase A and gradually increasing the proportion of mobile phase B.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Injection Volume: 60 µL

-

Fluorescence Detection: Excitation at 250 nm, Emission at 425 nm.

Procedure:

-

Prepare a series of calibration standards of known concentrations of the target ergot alkaloids.

-

Inject the prepared standards and samples onto the HPLC system.

-

Identify the alkaloids in the samples by comparing their retention times with those of the standards.

-

Quantify the alkaloids by constructing a calibration curve of peak area versus concentration for each standard.

Conclusion

This compound is a pharmacologically significant component of the ergotoxine complex, contributing to its diverse effects on the central and peripheral nervous systems. Its interactions with dopamine, serotonin, and adrenergic receptors underscore its potential for therapeutic applications and its role in ergot-related toxicity. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and professionals engaged in the study and development of ergot-derived compounds. Further research is warranted to fully elucidate the comparative pharmacology of the individual ergotoxine components and their synergistic or antagonistic interactions.

References

- 1. ilc.uni-hohenheim.de [ilc.uni-hohenheim.de]

- 2. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Dopamine receptor profile of co-dergocrine (Hydergine) and its components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of ergot alkaloids: purity and stability assessment of standards and optimization of extraction conditions for cereal samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ergot alkaloids reduce circulating serotonin in the bovine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Liquid chromatographic preparative method for isolating ergot alkaloids, using a particle-loaded membrane extracting disk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. consensus.app [consensus.app]

- 10. This compound | C31H39N5O5 | CID 73453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Alkaloid binding and activation of D2 dopamine receptors in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Interactions of ergot alkaloids with anterior pituitary D-2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Investigation of the relationship between ergocristinine and vascular receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. α-ergocryptine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 16. benchchem.com [benchchem.com]

- 17. Interaction of ergovaline with serotonin receptor 5-HT2A in bovine ruminal and mesenteric vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 19. One moment, please... [mechotech.in]

- 20. cdnsciencepub.com [cdnsciencepub.com]

- 21. researchgate.net [researchgate.net]

- 22. Development, in-house validation and application of a method using high-performance liquid chromatography with fluorescence detection (HPLC-FLD) for the quantification of 12 ergot alkaloids in compound feeds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-depth Review of Ergocornine Literature for Preliminary Studies

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ergocornine, a prominent member of the ergot alkaloid family, is a naturally occurring compound synthesized by fungi of the Claviceps genus. Historically associated with the toxic effects of ergotism, modern pharmacological research has unveiled its potential as a modulator of various physiological processes. This technical guide provides a comprehensive review of the existing scientific literature on this compound, with a focus on its pharmacological properties, mechanism of action, and the experimental methodologies used in its preliminary investigation. The information is presented to support researchers, scientists, and drug development professionals in designing and executing further studies on this multifaceted molecule.

Pharmacological Profile of this compound

This compound exerts its biological effects through complex interactions with multiple neurotransmitter receptor systems. It is known to be a potent agent at adrenergic, dopaminergic, and serotonergic receptors, often exhibiting a mixed profile of partial agonism and antagonism. This complex pharmacology underlies its diverse physiological effects, including vasoconstriction and neuromodulation.[1]

Quantitative Data on Receptor Interactions

The following tables summarize the available quantitative data on the interaction of this compound and related ergot alkaloids with key G-protein coupled receptors (GPCRs). The data is presented as Ki (inhibition constant), EC50 (half-maximal effective concentration), or IC50 (half-maximal inhibitory concentration) values, which are critical metrics for assessing the potency and affinity of a compound. A lower value indicates a higher potency or affinity.

Table 1: Dopamine Receptor Interactions of Ergot Alkaloids

| Compound | Receptor Subtype | Assay Type | Value (nM) | Notes |

| Ergovaline | D2 | Radioligand Binding (Ki) | 6.9 ± 2.6 | [2] |

| Dopamine | D2 | Radioligand Binding (Ki) | 370 ± 160 | [2] |

| Ergovaline | D2 | cAMP Production (EC50) | 8 ± 2 | Inhibition of VIP-stimulated cAMP production[2] |

| Ergonovine | D2 | cAMP Production (EC50) | 47 ± 2 | Inhibition of VIP-stimulated cAMP production[2] |

| α-Ergocryptine | D2 | cAMP Production (EC50) | 28 ± 2 | Inhibition of VIP-stimulated cAMP production[2] |

| Ergotamine | D2 | cAMP Production (EC50) | 2 ± 1 | Inhibition of VIP-stimulated cAMP production[2] |

| Dopamine | D2 | cAMP Production (EC50) | 8 ± 1 | Inhibition of VIP-stimulated cAMP production[2] |

Table 2: Serotonin and Adrenergic Receptor Interactions of Ergot Alkaloids

| Compound | Receptor Subtype | Assay Type | Value (kcal/mol) | Notes |

| Ergocristine | 5-HT2A | Molecular Docking (Binding Affinity) | -10.2 | [3] |

| Ergocristinine | 5-HT2A | Molecular Docking (Binding Affinity) | -9.7 | [3] |

| Ergocristine | Alpha 2A Adrenergic | Molecular Docking (Binding Affinity) | -10.3 | [3] |

| Ergocristinine | Alpha 2A Adrenergic | Molecular Docking (Binding Affinity) | -8.7 | [3] |

Table 3: Functional Vasoconstrictor Activity

| Compound | Assay System | Effect | Notes |

| This compound | Vascular System | Partial Agonist (40-50% stimulation) | [4] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a foundation for the replication and extension of these studies.

Protocol 1: Dopamine D2 Receptor cAMP Functional Assay

This protocol is adapted from methodologies used to assess the functional activity of compounds at the D2 dopamine receptor by measuring the inhibition of adenylyl cyclase activity.[5][6]

Objective: To determine the EC50 value of this compound for the inhibition of forskolin-stimulated cAMP production in cells expressing the human dopamine D2 receptor.

Materials:

-

HEK293 or CHO cells stably expressing the human dopamine D2 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Forskolin.

-

This compound.

-

cAMP assay kit (e.g., HTRF, ELISA, or other competitive immunoassay).

-

384-well white, low-volume microplates.

-

Plate reader compatible with the chosen cAMP assay kit.

Procedure:

-

Cell Culture: Culture the D2 receptor-expressing cells according to standard protocols.

-

Cell Seeding: Seed the cells into 384-well plates at an appropriate density and allow them to attach and grow overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

-

Assay: a. Remove the culture medium from the cells. b. Add a solution of this compound at various concentrations to the wells. c. Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase. d. Incubate the plate for a specified time (e.g., 30 minutes) at 37°C. e. Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit, following the manufacturer's instructions.

-

Data Analysis: a. Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration. b. Fit the data using a sigmoidal dose-response model to determine the EC50 value.

Protocol 2: Serotonin 5-HT2A Receptor Calcium Mobilization Assay

This protocol is based on methods for measuring the activation of the Gq-coupled 5-HT2A receptor by monitoring changes in intracellular calcium concentration.[7][8][9][10][11]

Objective: To determine the EC50 value of this compound for inducing calcium mobilization in cells expressing the human 5-HT2A receptor.

Materials:

-

HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

-

Cell culture medium.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

This compound.

-

A known 5-HT2A receptor agonist (e.g., serotonin) as a positive control.

-

Fluorescence microplate reader with kinetic reading capability and automated liquid handling.

-

Black-walled, clear-bottom 96- or 384-well microplates.

Procedure:

-

Cell Seeding: Seed the 5-HT2A receptor-expressing cells into the microplates and allow them to attach overnight.

-

Dye Loading: a. Prepare a loading solution of the calcium-sensitive dye in assay buffer. b. Remove the culture medium and add the dye loading solution to the cells. c. Incubate for a specified time (e.g., 60 minutes) at 37°C to allow the dye to enter the cells.

-

Compound Addition and Measurement: a. Place the plate in the fluorescence plate reader. b. Establish a stable baseline fluorescence reading. c. Use the instrument's automated injector to add this compound at various concentrations to the wells. d. Immediately begin kinetic fluorescence readings to measure the change in intracellular calcium concentration over time.

-

Data Analysis: a. Determine the peak fluorescence response for each concentration of this compound. b. Plot the peak fluorescence response against the logarithm of the this compound concentration. c. Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

Protocol 3: Agonist-Induced Vasoconstriction in Isolated Arteries

This protocol outlines a general method for assessing the vasoconstrictor effects of this compound on isolated arterial rings using a wire myograph system.[12][13][14][15][16]

Objective: To characterize the concentration-response relationship of this compound-induced vasoconstriction in isolated arteries.

Materials:

-

Isolated arteries (e.g., rat aorta, mesenteric artery).

-

Krebs-Henseleit solution (composition in mM: NaCl 118.4, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).

-

Carbogen gas (95% O2, 5% CO2).

-

Wire myograph system with a force transducer.

-

Data acquisition system.

-

This compound.

-

A standard vasoconstrictor (e.g., phenylephrine or KCl) for viability checks.

Procedure:

-

Tissue Preparation: a. Dissect the desired artery and place it in ice-cold Krebs-Henseleit solution. b. Carefully clean the artery of surrounding connective tissue and cut it into rings of appropriate length (e.g., 2-3 mm). c. Mount the arterial rings in the wire myograph chambers filled with Krebs-Henseleit solution and aerated with carbogen at 37°C.

-

Equilibration and Viability Check: a. Allow the arterial rings to equilibrate under a set resting tension for a specified period (e.g., 60-90 minutes), with periodic changes of the buffer. b. Test the viability of the tissue by inducing a contraction with a high concentration of KCl or a standard agonist like phenylephrine.

-

Concentration-Response Curve: a. After a washout period and return to baseline tension, cumulatively add increasing concentrations of this compound to the chambers. b. Record the isometric tension developed at each concentration until a maximal response is achieved or the concentration range of interest has been covered.

-

Data Analysis: a. Express the contractile response as a percentage of the maximal contraction induced by the viability check agonist. b. Plot the percentage of maximal contraction against the logarithm of the this compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximal effect (Emax).

Signaling Pathways

This compound's interaction with dopamine, serotonin, and adrenergic receptors initiates intracellular signaling cascades that ultimately mediate its physiological effects. The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways associated with the primary receptor subtypes targeted by this compound.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are coupled to inhibitory G-proteins (Gi/o). Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[5][17][18][19][20][21]

Caption: Dopamine D2 Receptor Signaling Pathway.

Serotonin 5-HT2A Receptor Signaling Pathway

Serotonin 5-HT2A receptors are coupled to Gq/11 G-proteins. Their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).[22][23][24][25][26]

Caption: Serotonin 5-HT2A Receptor Signaling Pathway.

Alpha-1 Adrenergic Receptor Signaling Pathway

Alpha-1 adrenergic receptors are also coupled to Gq/11 G-proteins, activating the same phospholipase C pathway as 5-HT2A receptors. This leads to the generation of IP3 and DAG, resulting in increased intracellular calcium and activation of PKC, which are key events in processes like vasoconstriction.[1][4][27][28][29]

References

- 1. ahajournals.org [ahajournals.org]

- 2. Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of the relationship between ergocristinine and vascular receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 6. Effects of several ergosines on adenylate cyclase activity in synaptosomal membranes of the bovine caudate nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. innoprot.com [innoprot.com]

- 9. benchchem.com [benchchem.com]

- 10. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Determination of agonist dissociation constants in isolated vasculature: equivalence of estimates obtained by the method of partial irreversible receptor inactivation and a novel application of the operational model of pharmacological agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. Effect of myogenic tone on agonist-mediated vasoconstriction in isolated arteries: A computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. How changes in dopamine D2 receptor levels alter striatal circuit function and motivation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phosphorylation Signals Downstream of Dopamine Receptors in Emotional Behaviors: Association with Preference and Avoidance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. innoprot.com [innoprot.com]

- 22. msudenver.edu [msudenver.edu]

- 23. researchgate.net [researchgate.net]

- 24. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 28. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 29. A nuclear pathway for alpha 1‐adrenergic receptor signaling in cardiac cells. | The EMBO Journal [link.springer.com]

An In-depth Technical Guide to the Ergoline Skeleton of Ergocornine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of Ergocornine, focusing on its core chemical structure, the ergoline skeleton. This compound is a prominent member of the ergopeptine class of ergot alkaloids, naturally produced by fungi of the Claviceps genus.[1] Its complex pharmacology, arising from interactions with multiple neurotransmitter systems, makes its foundational structure a subject of significant interest in medicinal chemistry and drug development.[2] This document outlines its physicochemical properties, receptor binding profile, relevant signaling pathways, and the experimental methodologies used for its study.

The Ergoline Skeleton and this compound Structure

The foundational structure of all ergot alkaloids is the tetracyclic ergoline ring system, which consists of a fused indole and quinoline framework.[3] this compound is classified as an ergopeptine, meaning this ergoline core is amide-linked at the C8 position to a cyclic tripeptide moiety.[4] In the case of this compound, this peptide portion is composed of L-valine, L-valine, and L-proline. This complex side chain is crucial for its distinct pharmacological profile, particularly its interaction with G protein-coupled receptors (GPCRs).

Quantitative Data

Physicochemical Properties of this compound

The following table summarizes key physicochemical data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₁H₃₉N₅O₅ | [1] |

| Molecular Weight | 561.67 g/mol | [1] |

| CAS Number | 564-36-3 | [1] |

| Melting Point | 182.0 °C | [1] |

| Boiling Point | 858.3 °C (Predicted) | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Acetone | [5] |

Receptor Binding & Functional Activity Profile

This compound, like other ergot alkaloids, exhibits a complex receptor binding profile, acting as a potent ligand at various dopaminergic, serotonergic, and adrenergic receptors.[2] It is primarily characterized as a dopamine D₂ receptor agonist.[6] While comprehensive and direct Kᵢ values for this compound are not consistently available across all receptor subtypes, the following table compiles available data for this compound and closely related ergot alkaloids to provide a representative profile of its activity. The ergopeptine class, to which this compound belongs, has been shown to interact with D₂ receptors in a manner characteristic of antagonists (monophasic, guanine nucleotide-insensitive binding) despite being pharmacological agonists, suggesting a slow dissociation rate and complex receptor interaction.[4]

| Receptor Target | Ligand Tested | Affinity / Potency Metric | Value (nM) | Reference(s) |

| Dopamine D₂ | Ergovaline | Kᵢ | 6.9 ± 2.6 | [7] |

| Dopamine D₂ | Ergotamine | EC₅₀ (cAMP Inhibition) | 2 ± 1 | [7][8] |

| Dopamine D₂ | α-Ergocryptine | EC₅₀ (cAMP Inhibition) | 28 ± 2 | [7][8] |

| Dopamine D₂ | Ergonovine | EC₅₀ (cAMP Inhibition) | 47 ± 2 | [7] |

| α₁-Adrenoceptor | Dihydrothis compound | Kᵢ (from displacement) | Nanomolar range | [9] |

| α₂-Adrenoceptor | Dihydrothis compound | Kᵢ (from displacement) | Nanomolar range | [9] |

| 5-HT₁ Receptors | General Ergoline Class | High Affinity | Not Quantified | [2][10] |

| 5-HT₂ Receptors | General Ergoline Class | High Affinity | Not Quantified | [2] |

Note: Kᵢ (inhibition constant) reflects binding affinity; a lower value indicates higher affinity. EC₅₀ (half-maximal effective concentration) reflects functional potency.

Signaling Pathways

The primary mechanism of action for this compound is through the activation of D₂ dopamine receptors, which are G protein-coupled receptors (GPCRs) that couple to the Gαi/o family of inhibitory G proteins.[11][12] Modern understanding of GPCR signaling, however, recognizes that signaling can diverge into multiple downstream pathways, principally G protein-dependent and β-arrestin-dependent pathways.[13][14]

G Protein-Dependent Signaling